

The Biological Activity of Epigallocatechin 3,5-digallate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epigallocatechin 3,5-digallate*

Cat. No.: *B1211531*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin 3,5-digallate (EGCG-digallate) is a unique flavan-3-ol found in trace amounts in the tea plant (*Camellia sinensis*). Its structure, featuring two galloyl moieties at the 3 and 5 positions, distinguishes it from the more abundant and extensively studied epigallocatechin-3-gallate (EGCG). This structural difference is hypothesized to enhance its biochemical potency. While research specifically focused on EGCG-digallate is still emerging, preliminary evidence suggests it is a potent inhibitor of various enzymes and may modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the biological activity of **Epigallocatechin 3,5-digallate**, drawing on direct studies and pertinent data from its close structural analog, EGCG, to illuminate its therapeutic potential.

Introduction

Tea catechins, particularly those found in green tea, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.^[1] Among these, **Epigallocatechin 3,5-digallate** represents a molecule of interest due to its distinct chemical structure.^[2] The presence of a second galloyl group at the 5-position, in addition to the one at the 3-position common to EGCG, may confer unique biological activities and enhanced potency. However, the low natural abundance of EGCG-digallate has posed a significant challenge to its isolation and comprehensive biological evaluation, necessitating

complex and regioselective chemical synthesis for in-depth study.^[3] This guide synthesizes the available data on EGCG-digallate and leverages the extensive research on EGCG to provide a predictive framework for its biological functions and mechanisms of action.

Quantitative Data on Biological Activity

Quantitative data for **Epigallocatechin 3,5-digallate** is limited. The following tables summarize available data for EGCG-digallate and its close structural analogs, EGCG and Gallocatechin-3,5-digallate (GC-3,5-diGA), to provide a comparative perspective on their biological potency.

Table 1: Anticancer and Antiproliferative Activity (IC50 Values)

Compound	Cell Line	Activity	IC50 (μM)	Reference
Gallocatechin-3,5-digallate (GC-3,5-diGA)	Lymph Node Carcinoma of the Prostate (LNCaP)	Antiproliferative	< 62.5	[4]
Gallocatechin-3,5-digallate (GC-3,5-diGA)	Human Colon Cancer Cell	Antiproliferative	< 62.5	[4]
Gallocatechin-3,5-digallate (GC-3,5-diGA)	Human Breast Cancer Cell	Antiproliferative	< 62.5	[4]
Epigallocatechin-3-gallate (EGCG)	Oral Squamous Carcinoma (CAL-27, HSC-3, SCC9, SCC15)	Anticancer	20 - 60	[5]
Epigallocatechin-3-gallate (EGCG)	Human Non-small-cell Lung Cancer (A549)	Antiproliferative	36.0	[6]
Epigallocatechin-3-gallate (EGCG)	Anaplastic Thyroid Cancer (SW-1736)	Anticancer	Not specified	[7]
Epigallocatechin-3-gallate (EGCG)	Breast Cancer (MCF-7)	Antiproliferative	70 (24h), 50 (48h)	[8]
Epigallocatechin-3-gallate (EGCG)	T Lymphoblastic Leukemia (Jurkat)	Decreased Viability	82.8 (24h), 68.8 (48h), 59.7 (72h)	[9]

Table 2: Enzyme Inhibition

Compound	Enzyme	Inhibition Type	IC50 (μM)	Reference
Epigallocatechin 3,5-digallate	Lymphoid Tyrosine Phosphatase (LYP)	Strong Inhibitor	Not specified	[2]
Epigallocatechin 3,5-digallate	Pancreatic Lipase	Potential Inhibitor	Not specified	[2]
Epigallocatechin- 3-gallate (EGCG)	Pancreatic Lipase	Noncompetitive	7.5	[10]
Epigallocatechin- 3-gallate (EGCG)	Tyrosinase	Mixed	39.4 ± 0.54	[11]
Gallocatechin gallate (GCG)	Tyrosinase	Mixed	36.8 ± 0.21	[11]
Epicatechin gallate (ECG)	Xanthine Oxidase	Reversible Mixed-type	19.33 ± 0.45	[12]
Theaflavin-3,3'- digallate (TFdiG)	Pancreatic Lipase	Mixed	1.9	[13]
Epigallocatechin- 3-gallate (EGCG)	Protein Phosphatase-1 (PP1c)	-	0.26 - 0.4	[14]

Table 3: Antioxidant Activity

Compound	Assay	Activity	IC50 or Concentration for Effect	Reference
Gallocatechin- 3,5-digallate (GC-3,5-diGA)	tBHP-induced oxidative stress in NIH3T3 cells	Protective	62.5 μM (comparable to 125 μM EGCG)	[4]
Epigallocatechin- 3-gallate (EGCG)	DPPH Radical Scavenging	Antioxidant	Not specified	[15][16]

Key Biological Activities and Signaling Pathways

Based on preliminary findings for EGCG-digallate and extensive research on EGCG, the following biological activities and modulated signaling pathways are of significant interest for drug development professionals.

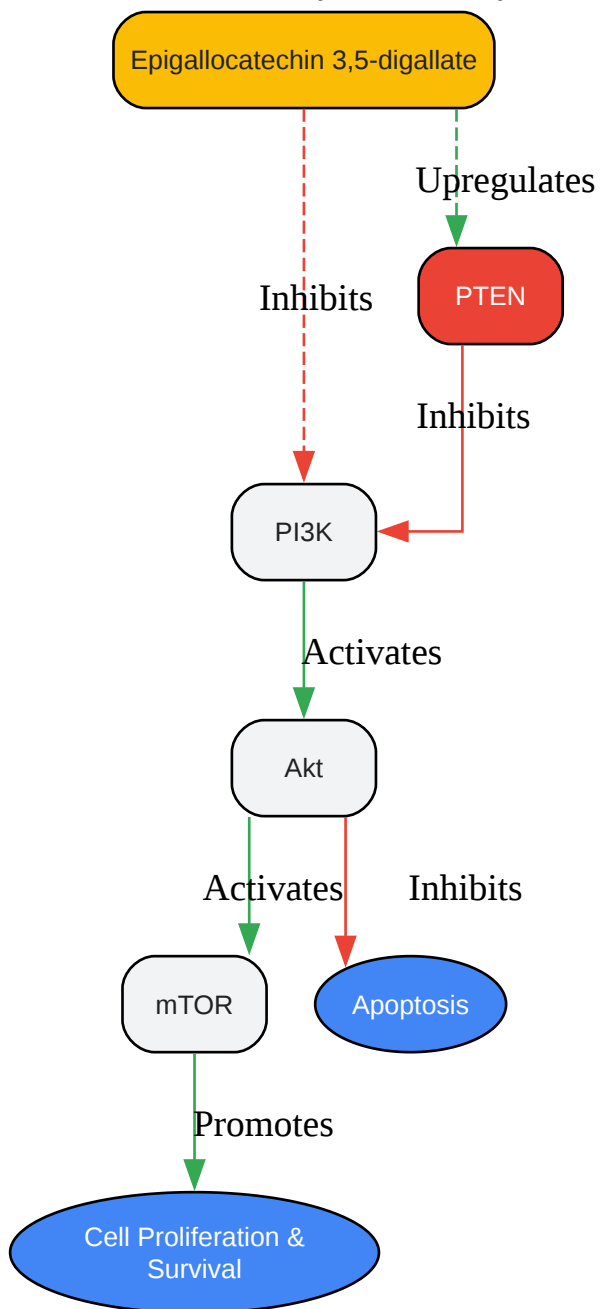
Anticancer Activity

EGCG has demonstrated potent anticancer effects across a variety of cancer cell lines.^[17] It is plausible that EGCG-digallate, with its additional galloyl moiety, could exhibit similar or enhanced activity. The anticancer mechanisms of EGCG involve the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell proliferation, invasion, and angiogenesis.^[1]

Signaling Pathways Implicated in Anticancer Activity (Inferred from EGCG):

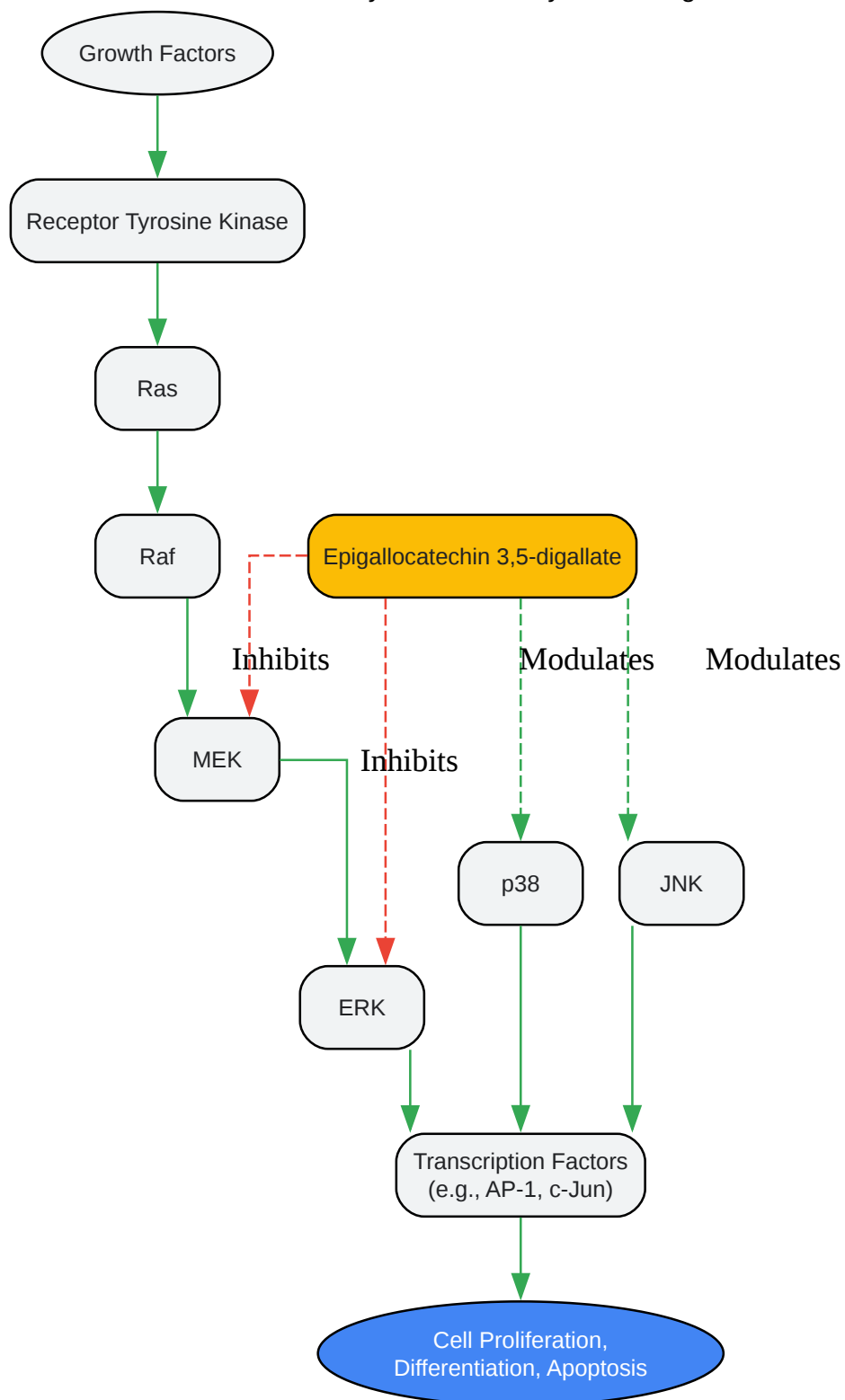
- **PI3K/Akt/mTOR Pathway:** This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. EGCG has been shown to inhibit this pathway by upregulating the tumor suppressor PTEN and downregulating the phosphorylation of Akt and mTOR.^{[18][19]}
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates various cellular processes such as proliferation, differentiation, and apoptosis. EGCG has been shown to modulate MAPK signaling, often leading to the inhibition of cancer cell growth.^{[20][21][22]}
- **NF-κB Signaling Pathway:** Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival, and its constitutive activation is common in many cancers. EGCG can suppress NF-κB activation, thereby inhibiting the expression of downstream target genes involved in cancer progression.^{[2][23]}

Inferred PI3K/Akt/mTOR Pathway Inhibition by EGCG-digallate

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Inferred PI3K/Akt/mTOR Pathway Inhibition

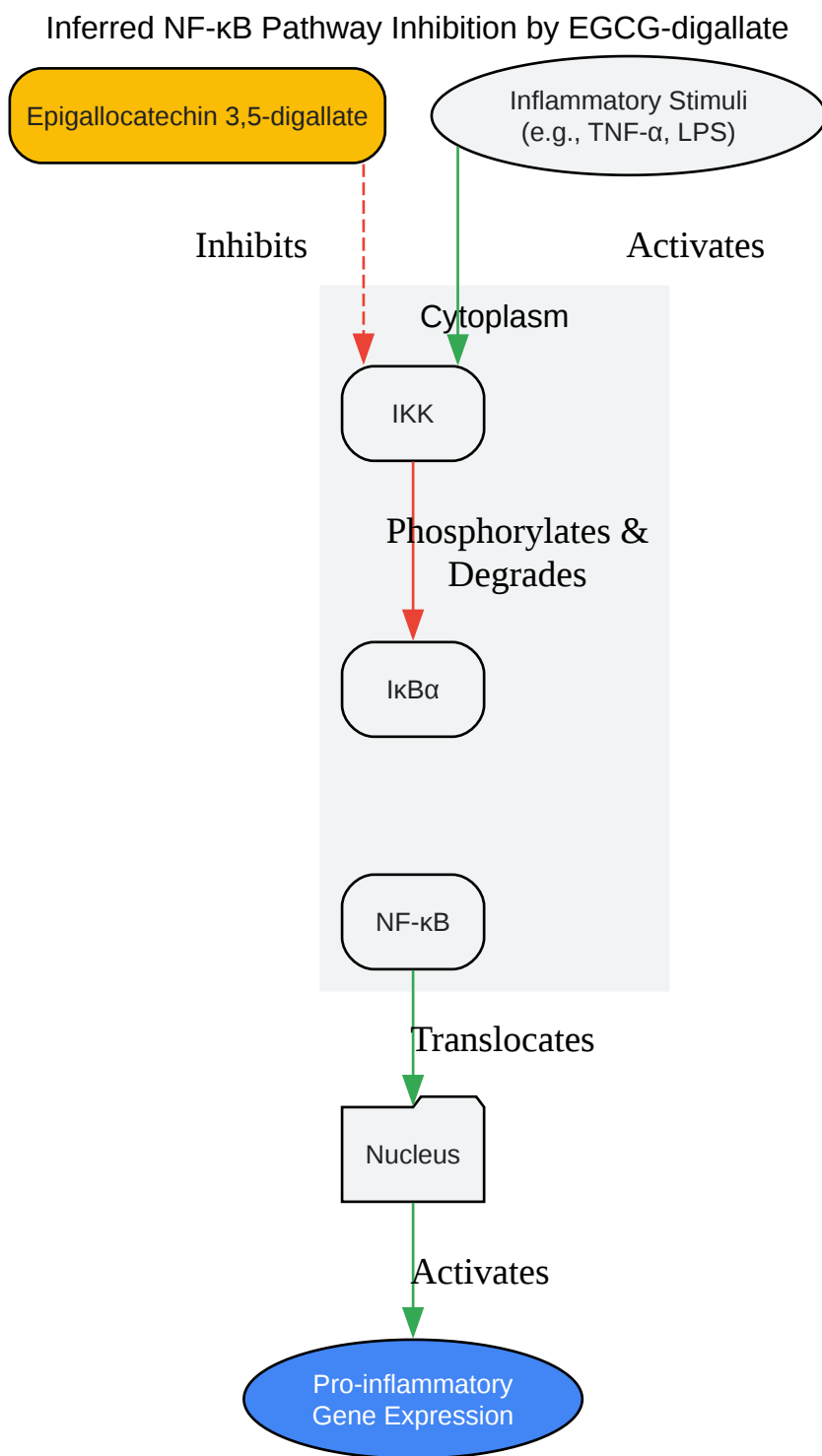
Inferred MAPK Pathway Modulation by EGCG-digallate

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Inferred MAPK Pathway Modulation

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. EGCG has well-documented anti-inflammatory properties, primarily through the inhibition of the NF- κ B signaling pathway.[24][25] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.



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Inferred NF- κ B Pathway Inhibition

Antioxidant Activity

EGCG is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[15] This activity is attributed to the numerous hydroxyl groups in its structure. The additional galloyl group in EGCG-digallate may further enhance its antioxidant capacity.

Enzyme Inhibition

EGCG-digallate has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP) and shows potential in inhibiting pancreatic lipase.[2] Inhibition of these enzymes has therapeutic implications in metabolic and immunological disorders.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of catechins. These protocols can be adapted for the study of

Epigallocatechin 3,5-digallate.

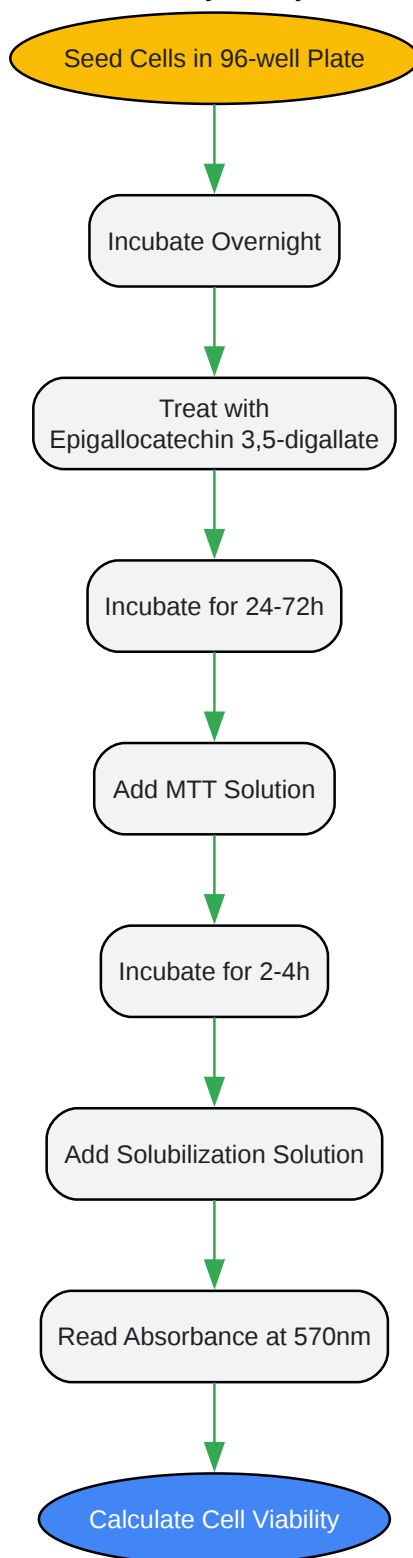
Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

- Materials:
 - 96-well plates
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
 - Microplate reader
- Procedure:
 - Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

- Compound Treatment: Replace the medium with fresh medium containing various concentrations of **Epigallocatechin 3,5-digallate**. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[\[26\]](#)
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization: Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT Cell Viability Assay Workflow



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MTT Cell Viability Assay Workflow

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.

- Materials:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
 - Methanol
 - Spectrophotometer
- Procedure:
 - Sample Preparation: Prepare various concentrations of **Epigallocatechin 3,5-digallate** in methanol.
 - Reaction: Add a defined volume of the sample solution to the DPPH solution. A control with methanol instead of the sample is also prepared.
 - Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
 - Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[\[15\]](#)
 - Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$

Pancreatic Lipase Inhibition Assay

This assay determines the inhibitory effect of a compound on pancreatic lipase, a key enzyme in fat digestion.

- Materials:
 - Porcine pancreatic lipase solution
 - Tris-HCl buffer (pH 7.0)

- p-Nitrophenyl butyrate (p-NPB) as a substrate
- Spectrophotometer
- Procedure:
 - Pre-incubation: Pre-incubate the pancreatic lipase solution with various concentrations of **Epigallocatechin 3,5-digallate** in Tris-HCl buffer at 37°C for a set time (e.g., 15 minutes). [\[27\]](#)
 - Reaction Initiation: Initiate the enzymatic reaction by adding the substrate p-NPB.
 - Absorbance Measurement: Monitor the hydrolysis of p-NPB to p-nitrophenol by measuring the increase in absorbance at 405 nm over time. [\[27\]](#)
 - Data Analysis: The percentage of lipase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor).

Conclusion and Future Directions

Epigallocatechin 3,5-digallate is a promising but understudied natural product. Its unique digallated structure suggests the potential for enhanced biological activities compared to its well-researched analog, EGCG. The limited available data, coupled with inferences from EGCG, point towards significant anticancer, anti-inflammatory, and antioxidant properties, likely mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.

Future research should prioritize the development of efficient synthetic routes to obtain sufficient quantities of **Epigallocatechin 3,5-digallate** for comprehensive biological evaluation. Key areas for investigation include:

- Head-to-head comparative studies with EGCG to definitively establish its relative potency.
- In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways directly modulated by EGCG-digallate.
- Preclinical in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models of various diseases.

A deeper understanding of the biological activity of **Epigallocatechin 3,5-digallate** will be instrumental in unlocking its therapeutic potential for the development of novel drugs and nutraceuticals.

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- To cite this document: BenchChem. [The Biological Activity of Epigallocatechin 3,5-digallate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211531#biological-activity-of-epigallocatechin-3-5-digallate]

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